

# Core Molecular Attributes and Physicochemical Properties

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## Compound of Interest

Compound Name: **2-Methylundecanoic acid**

Cat. No.: **B1581081**

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**2-Methylundecanoic acid** is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha-carbon (C-2) position. This structural feature classifies it as an iso-fatty acid and imparts distinct physical and biological properties compared to its linear counterpart, lauric acid (dodecanoic acid).

## Molecular Identity

- Molecular Formula: C<sub>12</sub>H<sub>24</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 200.32 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: **2-methylundecanoic acid**[\[1\]](#)
- CAS Number: 24323-25-9[\[1\]](#)[\[2\]](#)

## Physicochemical Data Summary

The methyl branch at the C-2 position influences the molecule's packing and intermolecular interactions, affecting its bulk properties. The following table summarizes its key physicochemical data, critical for handling, formulation, and analytical method development.

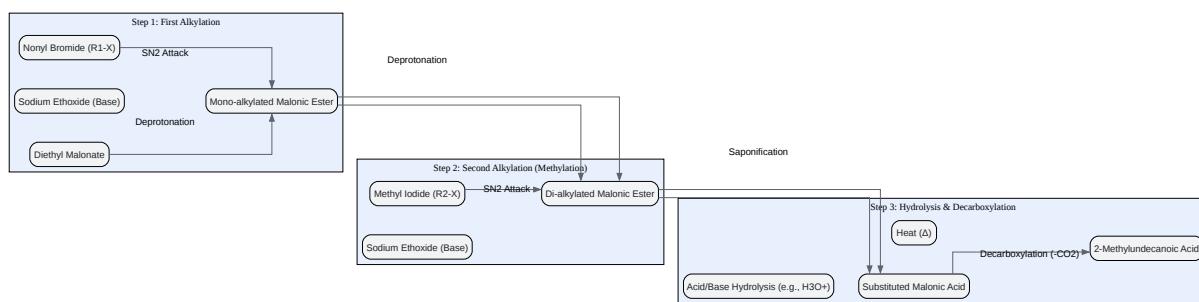
Property	Value	Source(s)
Molecular Weight	200.32 g/mol	PubChem[1], ECHEMI[3]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	PubChem[1], LookChem[2]
Melting Point	13 °C	LookChem[2]
Boiling Point	306.6 °C at 760 mmHg	LookChem[2]
Density	0.903 g/cm <sup>3</sup>	LookChem[2], BOC Sciences[4]
pKa (Predicted)	4.83 ± 0.21	LookChem[2], BOC Sciences[4]
Refractive Index	1.446	LookChem[2]

## Synthesis of 2-Methylundecanoic Acid: A Mechanistic Approach

The synthesis of **2-Methylundecanoic acid** can be approached through several classic organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. A common and reliable method is the malonic ester synthesis, which allows for the systematic construction of the  $\alpha$ -substituted carboxylic acid.

### Malonic Ester Synthesis Workflow

This pathway is predicated on the high acidity of the  $\alpha$ -protons of diethyl malonate, enabling sequential alkylation. The rationale for this multi-step process is its high degree of control, minimizing side products and ensuring the precise introduction of the required alkyl groups.



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Caption: Malonic Ester Synthesis pathway for **2-Methylundecanoic Acid**.

## Detailed Experimental Protocol (Adapted from Malonic Ester Synthesis Principles)[5]

This protocol is a representative method adapted for this specific target molecule. Each step is designed to be self-validating through intermediate characterization (e.g., TLC, NMR) before proceeding.

- Step 1: Formation of the Enolate. In a round-bottom flask under an inert atmosphere ( $N_2$  or Ar), dissolve sodium ethoxide in absolute ethanol. The ethoxide acts as a strong base to deprotonate the diethyl malonate, a choice dictated by its compatibility with the ester functional groups, preventing unwanted transesterification. Cool the solution in an ice bath and add diethyl malonate dropwise. The reaction is self-validating as the formation of the sodium salt often results in a precipitate.
- Step 2: First Alkylation (Nonyl Group Addition). To the stirred enolate solution, add 1-bromononane dropwise. The reaction proceeds via an  $S_N2$  mechanism. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting malonate spot disappears.
- Step 3: Second Alkylation (Methylation). A second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added to introduce the methyl group at the  $\alpha$ -position. This second deprotonation is often slower and may require gentle warming.
- Step 4: Saponification. The resulting diethyl 2-methyl-2-nonylmalonate is hydrolyzed. A solution of sodium or potassium hydroxide in ethanol/water is added, and the mixture is refluxed. This step converts the diester into the corresponding dicarboxylate salt. The completeness of this step can be verified by the disappearance of the ester C=O stretch in IR spectroscopy and the appearance of a broad carboxylate salt stretch.
- Step 5: Acidification and Decarboxylation. After cooling, the reaction mixture is carefully acidified with a strong acid (e.g., HCl,  $H_2SO_4$ ). This protonates the dicarboxylate to form 2-methyl-2-nonylmalonic acid. The solution is then heated. The malonic acid derivative is thermally unstable and readily undergoes decarboxylation, releasing  $CO_2$  gas (observed as effervescence) to yield the final product, **2-Methylundecanoic acid**.
- Purification. The final product is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. Final purification is typically achieved by vacuum distillation or chromatography.

## Analytical Characterization and Quantification

Accurate analysis of **2-Methylundecanoic acid**, especially in complex biological matrices, requires high-sensitivity and high-selectivity techniques like chromatography coupled with mass spectrometry. The protocols described here are adapted from established methods for similar branched-chain fatty acids[5].

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for fatty acid analysis due to its high chromatographic resolution. However, a derivatization step is mandatory to increase the volatility of the carboxylic acid.

Workflow Diagram: GC-MS Analysis

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## References

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